molecular formula C8H4ClF3O2 B1424357 2-Chloro-4-(trifluoromethoxy)benzaldehyde CAS No. 1079351-20-4

2-Chloro-4-(trifluoromethoxy)benzaldehyde

Cat. No. B1424357
CAS RN: 1079351-20-4
M. Wt: 224.56 g/mol
InChI Key: SKDQZVYCAZFRQT-UHFFFAOYSA-N
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Description

“2-Chloro-4-(trifluoromethoxy)benzaldehyde” is a chemical compound with the molecular formula C8H4ClF3O2 . It is a substituted benzaldehyde and may be used in the synthesis of tert-butyl N-carbamate .


Synthesis Analysis

The synthesis of “2-Chloro-4-(trifluoromethoxy)benzaldehyde” involves several steps. It may be used in the synthesis of tert-butyl N-carbamate . The process involves the addition of chlorine, with the reaction maintained for about 2 hours for completion .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(trifluoromethoxy)benzaldehyde” consists of a benzene ring substituted with a chlorine atom, a trifluoromethoxy group, and an aldehyde group . The InChI code for this compound is 1S/C8H4ClF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-4H .


Chemical Reactions Analysis

“2-Chloro-4-(trifluoromethoxy)benzaldehyde” participates in various chemical reactions. For instance, it may be used in the synthesis of tert-butyl N-carbamate . It also participates in the synthesis of 4,5-dihydro-4-(4-trifluoromethoxyphenyl)pyrrolo[1,2-a]quinoxaline .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(trifluoromethoxy)benzaldehyde” include a molecular weight of 224.57 , a boiling point of 77 °C/20 mmHg , and a density of 1.332 g/mL at 25 °C . The compound has a refractive index of n20/D 1.454 (lit.) .

Safety and Hazards

“2-Chloro-4-(trifluoromethoxy)benzaldehyde” is classified as a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-chloro-4-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDQZVYCAZFRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703465
Record name 2-Chloro-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethoxy)benzaldehyde

CAS RN

1079351-20-4
Record name 2-Chloro-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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